molecular formula C12H22MgO4 B13820295 Magnesium 2-ethylbutanoate

Magnesium 2-ethylbutanoate

Cat. No.: B13820295
M. Wt: 254.61 g/mol
InChI Key: JOADGALWHMAAKM-UHFFFAOYSA-L
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Description

Magnesium 2-ethylbutanoate (CAS: 79992-76-0) is a magnesium salt of 2-ethylbutanoic acid, with the molecular formula C₁₂H₂₂MgO₄ and a molecular weight of 254.61 g/mol . It exists as a white-yellow crystalline powder with a purity of ≥95% and is characterized by the SMILES notation CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Mg+2] . The compound is synthesized via the neutralization of 2-ethylbutanoic acid with magnesium hydroxide or carbonate, forming a coordination complex with two carboxylate anions bound to a central Mg²⁺ ion .

Its primary applications include use as a catalyst precursor in organic synthesis, a stabilizer in polymer industries, and a reagent in biochemical studies .

Properties

Molecular Formula

C12H22MgO4

Molecular Weight

254.61 g/mol

IUPAC Name

magnesium;2-ethylbutanoate

InChI

InChI=1S/2C6H12O2.Mg/c2*1-3-5(4-2)6(7)8;/h2*5H,3-4H2,1-2H3,(H,7,8);/q;;+2/p-2

InChI Key

JOADGALWHMAAKM-UHFFFAOYSA-L

Canonical SMILES

CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylbutyric Acid Magnesium Salt can be synthesized through the reaction of 2-Ethylbutyric Acid with a magnesium source, such as magnesium oxide or magnesium hydroxide. The reaction typically occurs in an aqueous medium, where the acid reacts with the magnesium compound to form the magnesium salt and water. The general reaction is as follows: [ \text{2-Ethylbutyric Acid} + \text{Magnesium Oxide} \rightarrow \text{2-Ethylbutyric Acid Magnesium Salt} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of 2-Ethylbutyric Acid Magnesium Salt involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as filtration, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbutyric Acid Magnesium Salt undergoes various chemical reactions, including:

    Neutralization: Reacts with acids to form the corresponding magnesium salt and water.

    Substitution: Can participate in substitution reactions where the magnesium ion is replaced by another cation.

Common Reagents and Conditions:

    Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used in neutralization reactions.

    Bases: Sodium hydroxide and potassium hydroxide can be used to precipitate magnesium hydroxide from the salt.

Major Products Formed:

Scientific Research Applications

2-Ethylbutyric Acid Magnesium Salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential effects on cellular processes and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in relation to magnesium’s role in biological systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethylbutyric Acid Magnesium Salt involves the release of magnesium ions, which play a crucial role in numerous biochemical processes. Magnesium ions act as cofactors for various enzymes, influencing metabolic pathways and cellular functions. The compound’s effects are mediated through its interaction with molecular targets such as ATPases, kinases, and other magnesium-dependent enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Comparison with Parent Acid: 2-Ethylbutanoic Acid

  • Chemical Structure: 2-Ethylbutanoic acid (C₆H₁₂O₂) is the parent carboxylic acid, lacking the magnesium counterion.
  • Physical Properties: Unlike the solid magnesium salt, 2-ethylbutanoic acid is a liquid at room temperature with a molecular weight of 116.16 g/mol. It is more volatile and less thermally stable .
  • Applications : Primarily used as a flavoring agent and intermediate in ester synthesis. Its magnesium salt, however, exhibits enhanced solubility in polar solvents and utility in coordination chemistry .

Comparison with Ester Derivatives

Ethyl 2-Ethylbutanoate
  • Structure : An ester derivative (C₈H₁₆O₂) with a molecular weight of 144.21 g/mol .
  • Properties: Volatile liquid with a fruity aroma, contrasting sharply with the non-volatile, ionic nature of magnesium 2-ethylbutanoate.
  • Applications : Used in fragrances and food flavorings, whereas the magnesium salt serves industrial and catalytic roles .
Ethyl 2-Acetyl-3-Methylbutanoate
  • Structure : A branched ester (C₉H₁₆O₃) containing ketone and ester functional groups .
  • Applications: Acts as a pharmaceutical intermediate, highlighting functional diversity compared to the magnesium salt’s inorganic reactivity .

Comparison with Other Magnesium Compounds

Magnesium Oxide (MgO)
  • Properties: High thermal stability (melting point: 2,852°C) and refractory applications, unlike the organic, thermally decomposable magnesium 2-ethylbutanoate .
  • Reactivity: MgO is basic and reacts with acids, whereas magnesium 2-ethylbutanoate participates in ligand-exchange reactions .
Magnesium Amino Acid Salts
  • Example: Methyl 2-aminobutanoate hydrochloride (C₅H₁₂ClNO₂), a water-soluble solid used in drug synthesis .
  • Contrast: The amino group introduces biological activity, absent in magnesium 2-ethylbutanoate, which is more suited for non-biological applications .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Applications
Magnesium 2-ethylbutanoate C₁₂H₂₂MgO₄ 254.61 Crystalline Catalysis, polymer stabilization
2-Ethylbutanoic acid C₆H₁₂O₂ 116.16 Liquid Flavoring, ester synthesis
Ethyl 2-ethylbutanoate C₈H₁₆O₂ 144.21 Liquid Fragrances, food additives
Magnesium oxide MgO 40.30 Solid Refractories, ceramics

Table 2: Solubility and Reactivity

Compound Solubility in Water Thermal Stability Reactivity Profile
Magnesium 2-ethylbutanoate Moderate Decomposes at ~250°C Ligand exchange, coordination
2-Ethylbutanoic acid Low Stable up to 150°C Acid-base reactions
Ethyl 2-ethylbutanoate Insoluble Volatile at RT Ester hydrolysis
Magnesium oxide Insoluble >2,800°C Basic oxide reactions

Research Findings and Industrial Relevance

  • Catalytic Performance: Magnesium 2-ethylbutanoate demonstrates superior activity in cross-coupling reactions compared to simpler magnesium carboxylates, attributed to its bulky alkyl side chain enhancing steric effects .
  • Pharmaceutical Contrast: Unlike amino acid-derived magnesium salts (e.g., Methyl 2-aminobutanoate hydrochloride), magnesium 2-ethylbutanoate lacks bioactive moieties, limiting its direct medical use .

Q & A

Q. How can computational modeling predict magnesium 2-ethylbutanoate’s reactivity in novel reaction environments?

  • Methodology : Develop molecular dynamics (MD) simulations to model solvent effects on salt dissociation. Use COSMO-RS to predict partition coefficients in biphasic systems. Validate with experimental kinetic data .

Tables of Key Data

Property Value Source
Molecular Formula (Mg salt)C₁₂H₂₂MgO₄
LCMS (M+H)+ for intermediates280–294
HPLC Retention Time0.49–1.14 minutes (SMD-TFA05)
1H-NMR Shifts (CD₃OD)δ 3.92 (s, OCH₃), δ 2.69 (s, NCH₃)
Boiling Point (ethyl ester)156.3°C at 760 mmHg

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